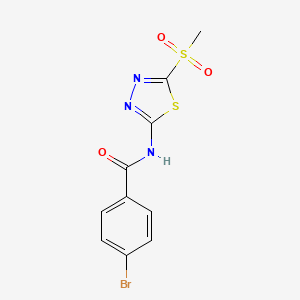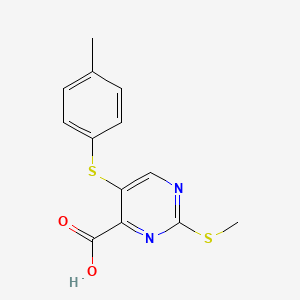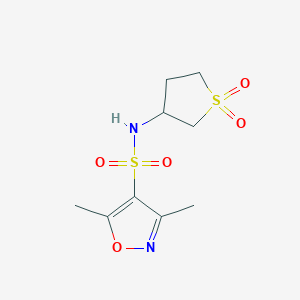
4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the formation of the thiadiazole ring through a cyclization reaction involving appropriate precursors. The methylsulfonyl group is then introduced via sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(1-phenylethyl)benzamide: Similar in structure but with a phenylethyl group instead of the thiadiazole ring.
4-bromo-N-(4-fluorophenyl)benzamide: Contains a fluorophenyl group instead of the thiadiazole ring.
4-bromo-N-(4-methoxybenzyl)benzamide: Features a methoxybenzyl group in place of the thiadiazole ring.
Uniqueness
The uniqueness of 4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide lies in its combination of a bromine atom, a methylsulfonyl group, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C10H8BrN3O3S2 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
4-bromo-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8BrN3O3S2/c1-19(16,17)10-14-13-9(18-10)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15) |
InChI Key |
OLYGUAXZGYHJGN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3H-2-benzofuran-1-one](/img/structure/B12207148.png)


![4-[(2Z)-2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B12207171.png)
![N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide](/img/structure/B12207175.png)
![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12207179.png)
![2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12207182.png)
![N-[(2Z)-3-benzyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12207183.png)
![5-[(Furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid](/img/structure/B12207189.png)
![(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-[3-(morpholin-4-yl)propyl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12207197.png)
![N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12207215.png)
![2-(4-tert-butylphenyl)-7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12207227.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12207234.png)
![2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B12207240.png)
